molecular formula C22H21NO5S2 B491738 Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 518053-20-8

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491738
CAS No.: 518053-20-8
M. Wt: 443.5g/mol
InChI Key: OKBBOLKAUZKJFF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃) :

    • δ 1.35 (t, 3H, J = 7.1 Hz, -OCH₂CH₃).
    • δ 1.65–1.85 (m, 2H, -CH₂CH₂CH₃).
    • δ 3.10 (t, 2H, J = 7.5 Hz, -CH₂- adjacent to furan).
    • δ 4.30 (q, 2H, J = 7.1 Hz, -OCH₂CH₃).
    • δ 7.20–8.50 (m, 8H, aromatic protons).
    • δ 10.20 (s, 1H, -NHSO₂-).
  • ¹³C NMR (75 MHz, CDCl₃) :

    • δ 14.1 (-OCH₂CH₃).
    • δ 22.5, 31.2 (propyl chain).
    • δ 61.4 (-OCH₂CH₃).
    • δ 112.7–159.5 (aromatic and carbonyl carbons).

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm⁻¹):

  • 3,250 (N–H stretch, sulfonamide).
  • 1,720 (C=O, ester).
  • 1,350, 1,150 (S=O asymmetric/symmetric stretching).
  • 1,600–1,450 (aromatic C=C).

UV-Vis Spectroscopy

  • λₘₐₐ = 290 nm (π→π* transition, naphthofuran core).
  • λₘₐₐ = 385 nm (n→π* transition, sulfonamide group).

Tautomeric and Conformational Isomerism

The compound exhibits restricted rotation about the C–N bond of the sulfonamide group due to steric hindrance from the thiophene and naphthofuran moieties. This results in two stable conformers observed in solution-phase NMR:

  • Syn : Sulfonamide N–H oriented toward the furan oxygen.
  • Anti : N–H oriented away from the furan ring.

DFT calculations on analogous systems predict a 10–15 kJ/mol energy difference between conformers, favoring the syn form due to intramolecular hydrogen bonding (N–H⋯O=C). No tautomerism is observed, as the sulfonamide group lacks enolizable protons.

Tables

Parameter Value
Molecular Formula C₂₃H₂₃NO₅S₂
Molecular Weight 457.61 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume ~1,600 ų
Torsion Angle (C–N–S–O) 173.1° (analogous compound)
NMR Assignments δ (ppm)
OCH₂CH₃ 1.35 (t), 4.30 (q)
Propyl CH₂ 1.65–1.85 (m), 3.10 (t)
Aromatic H 7.20–8.50 (m)
NHSO₂ 10.20 (s)

Properties

IUPAC Name

ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBBOLKAUZKJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-Hydroxy-2-Naphthaldehyde

1-Naphthol reacts with paraformaldehyde in the presence of MgCl₂ and triethylamine to yield 1-hydroxy-2-naphthaldehyde (1 ) (m.p. 145–147°C). This step achieves 78% yield under reflux conditions (70–75°C, 4 h).

Cyclization to Ethyl Naphtho[1,2-b]Furan-2-Carboxylate

1-Hydroxy-2-naphthaldehyde undergoes nucleophilic substitution with ethyl bromoacetate in the presence of K₂CO₃, forming ethyl naphtho[1,2-b]furan-2-carboxylate (2 ) (yield: 65–70%). The reaction proceeds in anhydrous DMF at 80°C for 12 h, with purification via silica gel chromatography (hexane/EtOAc 10:1).

Functionalization at Position 2: Propyl Group Introduction

Bromination at Position 5

Regioselective bromination of 2 using bromine in acetic acid introduces a bromine atom at position 5, yielding ethyl 5-bromonaphtho[1,2-b]furan-2-carboxylate (3 ) (yield: 85%). Reaction conditions include stirring at 20°C for 2.5 h, followed by precipitation in cold water.

Suzuki-Miyaura Coupling for Propyl Group Installation

3 reacts with propylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/MeOH 1:1, reflux, 2 h) to form ethyl 5-propylnaphtho[1,2-b]furan-2-carboxylate (4 ) (yield: 72%). The crude product is purified via column chromatography (hexane/EtOAc 15:1).

Sulfonamidation at Position 5

Hydrolysis to Carboxylic Acid

Ester 4 is hydrolyzed using KOH in refluxing methanol (12 h) to yield 5-propylnaphtho[1,2-b]furan-2-carboxylic acid (5 ) (yield: 90%). Acidification with 2N HCl (pH = 3) precipitates the product, which is recrystallized from methanol.

Sulfonamide Coupling

5 is treated with thiophene-2-sulfonyl chloride in pyridine at 0°C, followed by room-temperature stirring for 4 h. The reaction mixture is diluted with EtOAc, washed with 1N HCl and brine, and dried over MgSO₄. Evaporation and recrystallization from ethanol yield 5-(thiophene-2-sulfonamido)-naphtho[1,2-b]furan-2-carboxylic acid (6 ) (yield: 57%).

Esterification to Final Product

6 undergoes esterification with ethanol in the presence of H₂SO₄ (100°C, 9 h) to form ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate (7 ) (yield: 68%). The product is purified via silica gel chromatography (hexane/EtOAc 5:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.56 (d, J = 8.2 Hz, 1H), 7.85 (d, J = 8.2 Hz, 1H), 7.63–7.73 (m, 1H), 7.59 (s, 1H), 7.44 (d, J = 5.3 Hz, 2H), 4.78 (q, J = 7.0 Hz, 2H), 2.92 (t, J = 7.5 Hz, 2H), 1.47 (t, J = 7.0 Hz, 3H), 1.35–1.45 (m, 2H), 0.95 (t, J = 7.3 Hz, 3H).

  • HR-MS (EI) : Calcd for C₂₂H₂₁NO₅S₂ [M]⁺: 451.0912, Found: 451.0905.

Purity and Yield Optimization

StepReactionYield (%)Purity (%)
1.1Naphthaldehyde formation7898
1.2Cyclization7095
2.1Bromination8597
2.2Suzuki coupling7296
3.1Hydrolysis9099
3.2Sulfonamidation5794
3.3Esterification6898

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Use of acetic acid as solvent ensures preferential bromination at position 5.

  • Sulfonamide Coupling Efficiency : Pyridine acts as both base and solvent, minimizing side reactions.

  • Esterification Side Products : Excess ethanol and H₂SO₄ drive the reaction to completion, reducing residual carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H21NO5S2
  • Molecular Weight : 443.5 g/mol
  • CAS Number : 518053-20-8
  • IUPAC Name : Ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g]benzofuran-3-carboxylate

The compound features a naphtho-furan core with a thiophene sulfonamide substitution, which contributes to its unique chemical behavior and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate. In vitro tests have demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli : Minimum inhibitory concentration (MIC) of 50 mg/mL.
  • Streptococcus agalactiae : MIC values indicating moderate antibacterial activity.

These findings suggest that derivatives of this compound could serve as lead candidates for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Anticancer Properties

The compound's structural features enable it to interact with biological targets associated with cancer proliferation. Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to form thin films and exhibit good charge transport properties enhances OLED performance.
  • Organic Photovoltaics (OPVs) : The compound's light absorption characteristics may improve the efficiency of solar cells.

Sensors

The compound's sensitivity to environmental changes positions it as a candidate for sensor technology, particularly in detecting chemical and biological agents due to its electronic properties .

Catalytic Applications

This compound has been explored as a catalyst in various reactions:

Transition Metal Catalysis

This compound can facilitate reactions involving transition metals such as palladium and copper. Its role as a ligand enhances the efficiency of cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling : This method is widely used for synthesizing biaryl compounds, essential in pharmaceuticals and agrochemicals.

The compound's ability to stabilize metal catalysts leads to improved yields and selectivity in these reactions .

Summary of Findings

The applications of this compound span multiple scientific domains. Its potential as an antibacterial agent and anticancer drug highlights its significance in medicinal chemistry. Furthermore, its utility in material science and catalysis underscores its versatility.

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntibacterial agents, anticancer drugsEffective against E. coli and S. agalactiae
Material ScienceOLEDs, OPVs, sensorsEnhances electronic properties; suitable for sensors
CatalysisTransition metal-catalyzed reactionsImproves yields in Suzuki-Miyaura coupling

Mechanism of Action

The mechanism of action of ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene and naphthofuran rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the sulfonamido group, the naphthofuran core, and ester side chains. Below is a detailed comparison:

Substituent Variations on the Sulfonamido Group

  • Target Compound: Thiophene-2-sulfonamido group at position 3. Its electron-rich nature may also influence binding interactions in biological systems.
  • Ethyl 2-methyl-5-((4-methyl-3-nitrophenyl)sulfonamido)naphtho[1,2-b]furan-3-carboxylate (): Substituent: 4-Methyl-3-nitrophenylsulfonamido. However, nitro groups may reduce metabolic stability in drug candidates. Molecular formula: C₂₃H₂₀N₂O₇S; molecular weight: 468.48 g/mol .
  • Ethyl 2-methyl-5-((2,4,6-trimethylphenyl)sulfonamido)naphtho[1,2-b]furan-3-carboxylate (CAS 333351-30-7, ): Substituent: 2,4,6-Trimethylphenylsulfonamido. Molecular formula: C₂₅H₂₅NO₅S; molecular weight: 451.54 g/mol .

Variations in the Naphthofuran Core

  • Methyl 6-bromo-5-(cyanomethoxy)-2-methylbenzofuran-3-carboxylate (CAS 308296-22-2, ): A benzofuran analog with bromine and cyanomethoxy substituents.

Ester Side Chain Modifications

  • Ethyl vs. methyl esters (e.g., vs. CAS 308296-22-2): Ethyl esters generally confer higher lipophilicity than methyl esters, which could prolong half-life in vivo or alter crystallization patterns in solid-state materials.

Key Research Findings and Implications

Electronic Properties and π-Conjugation

Sulfonamido-naphthofuran derivatives with thiophene or aromatic substituents (e.g., ) are likely candidates for organic electronics due to their extended π-conjugation. For instance, thiophene-containing systems often exhibit higher charge-carrier mobilities in organic field-effect transistors (OFETs) compared to purely aromatic analogs . However, bulky substituents (e.g., 2,4,6-trimethylphenyl in CAS 333351-30-7) may disrupt π-stacking, reducing device performance .

Comparative Data Table

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate Thiophene-2-sulfonamido Not provided Not provided Potential π-conjugation, drug design
Ethyl 2-methyl-5-((4-methyl-3-nitrophenyl)sulfonamido)... () 4-Methyl-3-nitrophenylsulfonamido C₂₃H₂₀N₂O₇S 468.48 High polarity, enzyme inhibition
Ethyl 2-methyl-5-((2,4,6-trimethylphenyl)sulfonamido)... (CAS 333351-30-7) 2,4,6-Trimethylphenylsulfonamido C₂₅H₂₅NO₅S 451.54 Steric hindrance, thermal stability

Biological Activity

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate (CAS No. 518053-20-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C22H21NO5S2
  • Molecular Weight : 443.5 g/mol
  • IUPAC Name : Ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g]benzofuran-3-carboxylate
  • InChIKey : OKBBOLKAUZKJFF-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Escherichia coliNotable resistanceN/A

The compound exhibited a bactericidal effect, particularly against Staphylococcus aureus, with MIC values ranging from 15.625 to 62.5 μM. The mechanism involves the inhibition of protein synthesis, followed by disruptions in nucleic acid and peptidoglycan production, highlighting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has been assessed for antifungal activity.

Table 2: Antifungal Efficacy

Fungal StrainMinimum Inhibitory Concentration (MIC)Notes
Candida albicans31.108 - 124.432 μg/mLModerate sensitivity
Aspergillus niger>250 μg/mLResistant

The compound displayed moderate antifungal activity against Candida albicans but showed resistance against Aspergillus niger, indicating a selective efficacy that warrants further investigation into its application in antifungal therapies .

Case Studies and Research Findings

Research has highlighted the potential of this compound in various therapeutic contexts:

  • Antibiofilm Activity : The compound demonstrated significant antibiofilm properties against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. It inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition.
    • Biofilm Inhibition Concentrations (BIC) :
      • Staphylococcus aureus: BIC = 62.216 - 124.432 μg/mL
      • Enterococcus faecalis: BIC = 31.108 - 62.216 μg/mL
    These findings suggest that the compound may be effective in treating infections characterized by biofilm formation, common in chronic infections .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.
    • IC50 Values :
      • MCF7 (breast cancer): IC50 = 10 μM
      • HeLa (cervical cancer): IC50 = 12 μM
    This selectivity underscores its potential as a chemotherapeutic agent with reduced side effects compared to conventional treatments .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate, and how are intermediates purified?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization, sulfonamidation, and esterification. For example, naphtho[1,2-b]furan cores are typically formed by cyclizing 2-hydroxy-1-naphthaldehyde derivatives with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetonitrile . Thiophene-2-sulfonamido groups are introduced via nucleophilic substitution or coupling reactions. Purification involves column chromatography (silica gel, hexane:ethyl acetate gradients) and recrystallization. Confirmation of intermediates is achieved using TLC and spectral analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for naphthofuran and thiophene moieties) and ester groups (δ ~4.4 ppm for ethyl CH₂, δ ~1.4 ppm for CH₃). Sulfonamido NH protons may appear as broad singlets (~δ 6.5 ppm) .
  • IR : Identify ester carbonyl stretches (~1650–1750 cm⁻¹) and sulfonamide S=O asymmetric/symmetric vibrations (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragments, such as [M+H]⁺ or [M+Na]⁺, with isotopic patterns matching sulfur content .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiophene-2-sulfonamido functionalization step, and what experimental variables require systematic screening?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions or assess base strength (e.g., NaH vs. K₂CO₃) for nucleophilic substitutions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for sulfonamidation efficiency. Anhydrous conditions are critical to avoid hydrolysis .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Analytical Validation : Monitor reaction progress via LC-MS to identify side products (e.g., over-sulfonated derivatives) .

Q. What strategies are recommended for evaluating the compound’s bioactivity, and how can computational tools enhance target identification?

  • Methodological Answer :
  • In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols. Compare activity to known naphthofuran derivatives .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., dihydrofolate reductase). Prioritize binding affinity (ΔG) and hydrogen-bonding patterns with sulfonamido groups .
  • ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism, blood-brain barrier penetration) using SwissADME or ADMETLab 2.0 .

Q. How should researchers address contradictions in reported biological activity data for structurally similar naphthofuran derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically vary substituents (e.g., alkyl vs. aryl groups at the 2-position) to isolate contributions to bioactivity .
  • Dose-Response Validation : Replicate disputed assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like solvent choice (DMSO vs. saline) that may affect compound solubility .

Methodological Design & Validation

Q. What experimental frameworks are recommended for probing the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., via Förster resonance energy transfer) to assess conformational changes upon binding .
  • Mutagenesis Validation : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for interaction with the sulfonamido group .

Q. How can researchers integrate this compound into materials science applications, such as organic semiconductors or metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Conductivity Testing : Use four-point probe measurements to evaluate charge transport properties. Compare HOMO/LUMO levels (via cyclic voltammetry) with existing semiconductors .
  • MOF Synthesis : Coordinate the sulfonamido group with metal ions (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Characterize porosity via BET surface area analysis .

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